molecular formula C30H31FN6O4 B11930024 1-[(4-fluorophenyl)methyl]-3-N-(4-methoxy-3,5-dimethylphenyl)-7-methyl-5-(1H-pyrrole-2-carbonyl)-4,6-dihydropyrazolo[4,3-c]pyridine-3,7-dicarboxamide

1-[(4-fluorophenyl)methyl]-3-N-(4-methoxy-3,5-dimethylphenyl)-7-methyl-5-(1H-pyrrole-2-carbonyl)-4,6-dihydropyrazolo[4,3-c]pyridine-3,7-dicarboxamide

Cat. No.: B11930024
M. Wt: 558.6 g/mol
InChI Key: DUCNNEYLFOQFSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GSK864 is a potent and selective inhibitor of isocitrate dehydrogenase 1 (IDH1) mutants. It is particularly effective against the R132C, R132H, and R132G mutations, with half-maximal inhibitory concentration (IC50) values of 8.8, 15.2, and 16.6 nanomolar, respectively . This compound is used primarily in scientific research to study its effects on various biological pathways and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GSK864 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route is proprietary and not fully disclosed in public literature.

Industrial Production Methods

Industrial production of GSK864 would likely involve large-scale organic synthesis techniques, ensuring high purity and yield. This includes the use of high-performance liquid chromatography (HPLC) for purification and various analytical techniques to confirm the structure and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

GSK864 primarily undergoes reactions typical of organic compounds with similar functional groups. These include:

Common Reagents and Conditions

Common reagents used in the reactions involving GSK864 include:

Major Products

The major products formed from reactions involving GSK864 depend on the specific reaction conditions and reagents used. Typically, these products retain the core structure of GSK864, with modifications to specific functional groups .

Scientific Research Applications

GSK864 is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its key applications include:

    Cancer Research: GSK864 is used to study its effects on cancer cells, particularly those with IDH1 mutations. .

    Metabolic Studies: Researchers use GSK864 to investigate metabolic pathways involving IDH1 and its mutants. .

    Drug Development: GSK864 serves as a lead compound for developing new drugs targeting IDH1 mutations. .

Mechanism of Action

GSK864 exerts its effects by binding to an allosteric site on the IDH1 enzyme, locking it in a catalytically inactive conformation. This prevents the enzyme from converting isocitrate to alpha-ketoglutarate, thereby reducing the production of 2-hydroxyglutarate (2-HG). The inhibition of 2-HG production is crucial in preventing the oncogenic effects associated with IDH1 mutations .

Properties

Molecular Formula

C30H31FN6O4

Molecular Weight

558.6 g/mol

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-N-(4-methoxy-3,5-dimethylphenyl)-7-methyl-5-(1H-pyrrole-2-carbonyl)-4,6-dihydropyrazolo[4,3-c]pyridine-3,7-dicarboxamide

InChI

InChI=1S/C30H31FN6O4/c1-17-12-21(13-18(2)25(17)41-4)34-27(38)24-22-15-36(28(39)23-6-5-11-33-23)16-30(3,29(32)40)26(22)37(35-24)14-19-7-9-20(31)10-8-19/h5-13,33H,14-16H2,1-4H3,(H2,32,40)(H,34,38)

InChI Key

DUCNNEYLFOQFSW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OC)C)NC(=O)C2=NN(C3=C2CN(CC3(C)C(=O)N)C(=O)C4=CC=CN4)CC5=CC=C(C=C5)F

Origin of Product

United States

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